4-Phenoxybenzoyl chloride
Overview
Description
4-Phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H9ClO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 4-Phenoxybenzoyl chloride involves the condensation of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in N, N -dimethylacetamide (DMAc) .Molecular Structure Analysis
The molecular structure of 4-Phenoxybenzoyl chloride is represented by the SMILES notationC1=CC=C (C=C1)OC2=CC=C (C=C2)C (=O)Cl
. The InChI Key is AOOZVQGGMFGGEE-UHFFFAOYSA-N
. Chemical Reactions Analysis
In the synthesis process, 4-phenoxybenzoic acid reacts with oxalyl chloride in the presence of a catalytic amount of DMF to form 4-Phenoxybenzoyl chloride .Physical And Chemical Properties Analysis
4-Phenoxybenzoyl chloride has a molecular weight of 232.663 g/mol . It has a boiling point of 183-185 °C at a pressure of 22 Torr and a predicted density of 1.247±0.06 g/cm3 .Scientific Research Applications
Synthesis of Novel Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: 4-Phenoxybenzoyl chloride is used in the synthesis of novel copolymers of poly (ether ketone biphenyl ketone ether ketone ketone) and poly (ether ketone sulfone amide) .
- Methods of Application: The monomer containing sulfone and amide linkages, namely N,N ‘-bis (4-phenoxybenzoyl)-4,4’-diaminodiphenyl sulfone (BPBDAS), was prepared by the condensation of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in N, N -dimethylacetamide (DMAc) . The copolymers were synthesized by the modified Friedel-Crafts acylation solution copolycondensation of isophthaloyl chloride (IPC) with a mixture of 4,4′-bis (4-phenoxybenzoyl) biphenyl (BPOBBP) and BPBDAS .
- Results or Outcomes: The copolymers with 10–25 mol% BPBDAS are semicrystalline and had increased T g s over the conventional PEEK and PEKK due to the incorporation of rigid biphenylene moieties, sulfone and amide linkages in the main chains . The copolymers III and IV with 20–25 mol% BPBDAS had not only high T g s of 182–185 °C, but also moderate T m s of 337–339 °C, having good potential for the melt processing . The copolymers III and IV had tensile strengths of 102.2–103.5 MPa, Young’s moduli of 2.65–2.76 GPa, and elongations at break of 17.5–18.9 % and exhibited high thermal stability and excellent resistance to organic solvents .
Synthesis of Phenols from Benzoic Acids
- Scientific Field: Organic Chemistry
- Application Summary: 4-Phenoxybenzoyl chloride is used in the synthesis of phenols from benzoic acids .
- Methods of Application: Under an ambient atmosphere, 4-phenoxybenzoic acid is added to an oven-dried three-necked flask equipped with two glass stoppers, a two-way adapter connected to a vacuum/argon inlet . A catalytic amount of DMF is then added. The reaction mixture is cooled to 0 °C and stirred for 5 min. Oxalyl chloride is added to the reaction mixture at an addition rate of one drop/sec for about 3 min .
- Results or Outcomes: The reaction immediately generates gas (possibly CO and CO2). After the addition of (COCl)2 at 0 °C is complete, the reaction mixture is stirred for 16 h at 25 °C. The reaction mixture, initially a suspension, turns from colorless to a pale-yellow solution .
Synthesis of 4-Phenoxyacetophenone
- Scientific Field: Organic Chemistry
- Application Summary: 4-Phenoxybenzoyl chloride is used in the synthesis of 4-phenoxyacetophenone .
- Methods of Application: The method comprises the following steps: firstly, diphenyl ether is taken as a raw material and 4-phenoxyacetophenone is synthesized through one acylation reaction .
- Results or Outcomes: The method provides a new route for synthesizing 4-phenoxyacetophenone .
Safety And Hazards
properties
IUPAC Name |
4-phenoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOZVQGGMFGGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28807-03-6 | |
Record name | Benzoyl chloride, 4-phenoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28807-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061828 | |
Record name | Benzoyl chloride, 4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzoyl chloride | |
CAS RN |
1623-95-6 | |
Record name | 4-Phenoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENOXYBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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